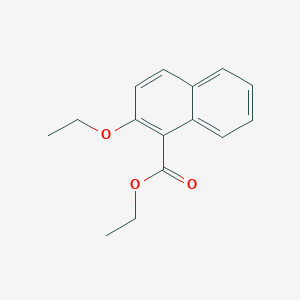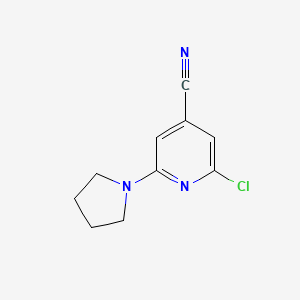
2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile
Vue d'ensemble
Description
“2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile” is a chemical compound with a molecular weight of 183.64 . It is a powder at room temperature . The IUPAC name for this compound is 2-chloro-6-(1-pyrrolidinyl)pyrazine .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile” is characterized by a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving “2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile” are not detailed in the literature, pyrrolidine compounds are known to be versatile in chemical reactions . They can undergo various transformations, including ring construction and functionalization .Physical And Chemical Properties Analysis
“2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile” is a powder at room temperature . It has a molecular weight of 183.64 . The InChI code for this compound is 1S/C8H10ClN3/c9-7-5-10-6-8(11-7)12-3-1-2-4-12/h5-6H,1-4H2 .Applications De Recherche Scientifique
Synthesis and Microbiological Activity : A study by Miszke et al. (2008) describes the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives starting from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. The derivatives exhibit significant bacteriostatic and antituberculosis activity, highlighting the potential of these compounds in the field of antimicrobial research (Miszke, Foks, Kędzia, Kwapisz & Zwolska, 2008).
Antibacterial Activity of Derivatives : Bogdanowicz et al. (2013) used a similar compound, 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, for the synthesis of new cyanopyridine derivatives with antimicrobial properties. These derivatives showed a range of minimal inhibitory concentrations against various bacteria, indicating their potential in antibacterial treatments (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak & Główka, 2013).
Structural Analysis and Optical Properties : Tranfić et al. (2011) analyzed a pyridine derivative structurally similar to 2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile. They conducted X-ray diffraction, spectroscopic analysis, and explored its optical properties, contributing to a better understanding of such compounds' chemical and physical characteristics (Tranfić, Halambek, Cetina & Jukić, 2011).
Non-Linear Optical Properties : Palani et al. (2004) studied 4-(4'-Diethylaminophenyl)-6-(4-methoxyphenyl)-(2-pyrrolidin-1-yl)-pyridine-3-carbonitrile (DMPPC) for its non-linear optical properties. This research is relevant for developing materials for optoelectronic applications (Palani, Ambalavanan, Ponnuswamy, Raghukumar & Ramakrishnan, 2004).
Synthesis of Novel Derivatives for Various Applications : Research by Khalifa et al. (2017) and Flefel et al. (2018) describes the synthesis of novel derivatives of pyridine-3-carbonitriles. These studies contribute to the expanding library of nitrogen-containing heterocycles with potential applications in medicinal chemistry and material science (Khalifa, Al-Omar & Ali, 2017); (Flefel, El-Sofany, El-Shahat, Naqvi & Assirey, 2018).
Corrosion Inhibition Studies : Dandia et al. (2013) synthesized pyrazolopyridine derivatives, demonstrating their effectiveness as corrosion inhibitors for mild steel in acidic environments. This research has implications for industrial applications where corrosion resistance is crucial (Dandia, Gupta, Singh & Quraishi, 2013).
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-6-pyrrolidin-1-ylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-9-5-8(7-12)6-10(13-9)14-3-1-2-4-14/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJSEHNCNJAIIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromo-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1407190.png)
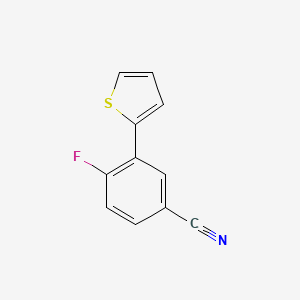
![1-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1407193.png)
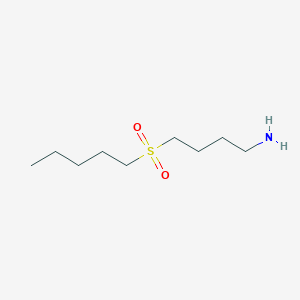
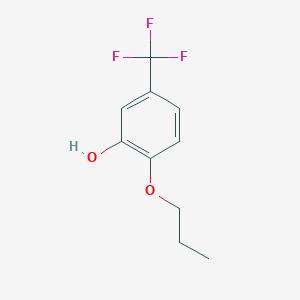
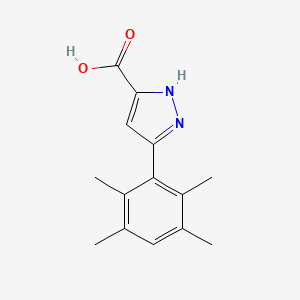

![5-Bromothiazolo[4,5-d]pyrimidine](/img/structure/B1407199.png)




![N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine](/img/structure/B1407211.png)
